molecular formula C20H30O3 B11936791 (1R,5R,9S,13S)-13-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid

(1R,5R,9S,13S)-13-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid

Cat. No.: B11936791
M. Wt: 318.4 g/mol
InChI Key: QFVOYBUQQBFCRH-HFQBERHNSA-N
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Description

(1R,5R,9S,13S)-13-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[112101,1004,9]hexadecane-5-carboxylic acid is a complex organic compound belonging to the class of kaurane diterpenoids These compounds are characterized by their tetracyclic structure and are often found in various plants

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5R,9S,13S)-13-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid involves multiple steps, starting from simpler organic molecules. The process typically includes:

    Cyclization Reactions: Formation of the tetracyclic core through cyclization reactions.

    Functional Group Modifications: Introduction of hydroxyl and carboxylic acid groups through specific reagents and conditions.

    Purification: The final product is purified using techniques such as chromatography to ensure high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The hydroxyl and carboxylic acid groups can participate in substitution reactions, forming esters, ethers, and other derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alcohols, alkyl halides, acids.

Major Products

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a model molecule to study complex organic reactions and mechanisms. Its unique structure makes it an interesting subject for synthetic organic chemistry research.

Biology

In biological research, the compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers investigate its interactions with biological targets and pathways.

Medicine

The compound’s potential therapeutic effects are explored in medicinal chemistry. It is evaluated for its efficacy and safety in treating various diseases and conditions.

Industry

In the industrial sector, the compound is used in the development of new materials and chemicals. Its unique properties make it suitable for various applications, including the synthesis of advanced polymers and resins.

Mechanism of Action

The mechanism of action of (1R,5R,9S,13S)-13-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups play a crucial role in its biological activity, enabling it to bind to enzymes, receptors, and other biomolecules. This binding can modulate various biochemical processes, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Kaurenoic Acid: Another kaurane diterpenoid with similar structural features.

    Annoglabasin E: A related compound with a different arrangement of functional groups.

    Other Kaurane Diterpenoids: Various other compounds within the same class, each with unique properties.

Uniqueness

(1R,5R,9S,13S)-13-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid stands out due to its specific stereochemistry and functional groups, which confer unique chemical and biological properties. Its distinct structure makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H30O3

Molecular Weight

318.4 g/mol

IUPAC Name

(1R,5R,9S,13S)-13-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid

InChI

InChI=1S/C20H30O3/c1-13-11-19-9-5-14-17(2,7-4-8-18(14,3)16(21)22)15(19)6-10-20(13,23)12-19/h14-15,23H,1,4-12H2,2-3H3,(H,21,22)/t14?,15?,17-,18-,19-,20+/m1/s1

InChI Key

QFVOYBUQQBFCRH-HFQBERHNSA-N

Isomeric SMILES

C[C@@]12CCC[C@@](C1CC[C@]34C2CC[C@](C3)(C(=C)C4)O)(C)C(=O)O

Canonical SMILES

CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)O)(C)C(=O)O

Origin of Product

United States

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